(2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazine-dione family, characterized by a fused heterocyclic core (thiazole and triazine rings) and an indole-derived substituent. The Z-configuration of the exocyclic double bond at position 2 is critical for maintaining its structural stability and biological activity. Key structural features include:
Properties
IUPAC Name |
(2Z)-2-(1-acetyl-2-oxoindol-3-ylidene)-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6S/c1-12(29)27-16-7-5-4-6-14(16)19(22(27)31)20-23(32)28-24(35-20)25-21(30)15(26-28)10-13-8-9-17(33-2)18(11-13)34-3/h4-9,11H,10H2,1-3H3/b20-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGKYNNZNIXCZ-VXPUYCOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC(=C(C=C5)OC)OC)S3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=O)C(=N4)CC5=CC(=C(C=C5)OC)OC)S3)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the thiazolo[3,2-b][1,2,4]triazine ring system
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
(2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Findings:
Substituent Effects on Bioactivity :
- The 3,4-dimethoxybenzyl group in the target compound likely enhances binding to hydrophobic enzyme pockets via van der Waals interactions, outperforming the benzyl () and phenyl () analogs .
- The 1-acetyl group improves metabolic stability compared to the methyl () and butyl () groups, which are more susceptible to oxidative degradation .
Synthetic Challenges :
- Introducing the acetyl group requires precise acylation conditions to avoid side reactions, whereas alkylation for methyl/butyl groups is more straightforward .
Biological Activity
The compound (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule notable for its potential biological activities. Its unique structure incorporates an indole moiety and a thiazolo[3,2-b][1,2,4]triazine ring, which contribute to its reactivity and biological properties.
Chemical Structure and Properties
| Property | Description |
|---|---|
| IUPAC Name | (2Z)-2-(1-acetyl-2-oxoindol-3-ylidene)-6-(3,4-dimethoxybenzyl)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
| Molecular Formula | C24H18N4O6S |
| Molecular Weight | 478.49 g/mol |
| InChI | InChI=1S/C24H18N4O6S/c1-12(29)27-16-7-5-4-6-14(16)19(22(27)31)20-23(32)28-24(35-20)25-21(30)15(26-28)10-13-8-9-17(33-2)18(11-13)34-3/h4-9,11H,10H2,1-3H3/b20-19- |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes potential binding to enzymes or receptors that modulate various biological pathways. The precise mechanisms remain under investigation but may involve the inhibition of key enzymatic processes or modulation of signaling pathways relevant to disease states.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds derived from thiazole and triazine rings have shown efficacy against various bacterial strains including resistant strains such as Staphylococcus aureus .
Anticancer Activity
The compound has also been explored for its anticancer potential. Research highlights include:
-
Cytotoxicity Studies : Initial investigations suggest that derivatives of the compound can induce cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). Some derivatives showed reduced viability in treated cells compared to controls .
- Table 1: Cytotoxicity Results on Cancer Cell Lines
Compound ID Cell Line Viability (%) Concentration (µM) 24 A549 78 100 25 HepG2 64 200 29 A549 61 50
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
